![molecular formula C6H12BrNO B2932378 4-bromo-N,N-dimethyloxolan-3-amine CAS No. 2150438-46-1](/img/structure/B2932378.png)
4-bromo-N,N-dimethyloxolan-3-amine
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Overview
Description
“4-bromo-N,N-dimethyloxolan-3-amine” is a chemical compound with a molecular weight of 194.07 . It is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-N,N-dimethyltetrahydrofuran-3-amine . The InChI code is 1S/C6H12BrNO/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
“4-bromo-N,N-dimethyloxolan-3-amine” is a powder that is stored at a temperature of 4 degrees Celsius . The molecular weight of the compound is 194.07 .Scientific Research Applications
Palladium-catalyzed Aminocarbonylation
Dimethylformamide (DMF) acts as a source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of p-tolyl bromide, leading to the production of aryl amides. This process demonstrates the utility of DMF in facilitating carbonylation reactions, which can be applied to other aryl bromides, under specific conditions such as microwave heating (Wan et al., 2002).
Aromatic Nucleophilic Substitution with Rearrangement
The reaction between 3-bromo-2-nitrobenzo[b]thiophene and certain amines in N,N-dimethylformamide results in N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, demonstrating an interesting case of aromatic nucleophilic substitution accompanied by rearrangement. This provides insights into synthetic routes for creating specific isomers of aromatic compounds (Guerrera et al., 1995).
Analytical Techniques for Degradation Kinetics
Second-derivative UV spectrophotometry has been applied to determine the stability and degradation kinetics of 3-bromo-N-bromo-N-(3,4-dimethyl-5-isoxazolyl-4-amine)-1,2-naphthoquinone in ethanolic solutions. This method highlights an analytical approach to study the stability of complex organic compounds (Dabbene et al., 1997).
Synthesis of Phospholipids via Direct Amination
Direct amination of bromoethylesters of phosphatidic acids and their analogues with different amines, including dimethylamine, facilitates the synthesis of phosphatidylethanolamines and -cholines. This method offers a high-yield route (>90%) to these compounds without the need for protective groups, underlining a valuable technique for producing phospholipids (Eibl & Nicksch, 1978).
Safety and Hazards
properties
IUPAC Name |
4-bromo-N,N-dimethyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIYJJBRNZEKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-dimethyloxolan-3-amine |
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